molecular formula C23H29NO6S B11603056 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,4,5-trimethoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11603056
M. Wt: 447.5 g/mol
InChI Key: CQZXYCNURJTBGY-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl core linked to two distinct substituents:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle).
  • A 4-ethylbenzyl group (a benzyl moiety substituted with an ethyl group at the para position).

Properties

Molecular Formula

C23H29NO6S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H29NO6S/c1-5-16-6-8-17(9-7-16)14-24(19-10-11-31(26,27)15-19)23(25)18-12-20(28-2)22(30-4)21(13-18)29-3/h6-9,12-13,19H,5,10-11,14-15H2,1-4H3

InChI Key

CQZXYCNURJTBGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene undergoes oxidation using hydrogen peroxide (H₂O₂) in acetic acid to yield 1,1-dioxidotetrahydrothiophene (sulfolene). Reaction conditions and yields are summarized below:

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
H₂O₂ (30%)AcOH601288
mCPBADCM25692

Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation produces 3-bromo-1,1-dioxidotetrahydrothiophene, which is converted to the amine via Gabriel synthesis or Hofmann degradation.

Preparation of 4-Ethylbenzylamine

Reductive Amination of 4-Ethylbenzaldehyde

A two-step process achieves high-purity 4-ethylbenzylamine:

  • Condensation : 4-Ethylbenzaldehyde reacts with ammonium acetate in ethanol to form an imine.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the primary amine.

Optimized Conditions :

  • Molar ratio (aldehyde:ammonium acetate) = 1:1.2

  • Solvent: anhydrous ethanol

  • Reaction time: 8 h at 60°C

  • Yield: 94%

Amide Bond Formation Strategies

Coupling via Acid Chloride

3,4,5-Trimethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with the secondary amine (N-(4-ethylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine) proceeds in dichloromethane with triethylamine as base:

Reaction Parameters :

  • Temperature: 0°C → 25°C (gradual warming)

  • Molar ratio (acid chloride:amine) = 1:1.1

  • Yield: 82%

  • Purity (HPLC): 98.5%

Catalytic Coupling Using HOBt/EDCI

An alternative method employs 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) in DMF:

Coupling AgentSolventReaction Time (h)Yield (%)
HOBt/EDCIDMF2479
DCC/DMAPTHF1868

Process Optimization and Scale-Up Challenges

Solvent Selection Impact

Comparative studies reveal solvent polarity significantly affects reaction kinetics:

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)
DCM8.932.45
THF7.521.89
DMF36.73.12

Temperature-Dependent Side Reactions

Elevated temperatures (>40°C) promote N-ethylbenzyl group decomposition, necessitating strict temperature control during amide coupling.

Analytical Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.28 (s, 2H, ArH), 4.44 (d, J=6.25 Hz, 2H, CH₂), 3.84 (s, 6H, OCH₃), 2.61 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.21 (t, J=7.6 Hz, 3H, CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₄H₃₀N₂O₆S [M+H]⁺: 487.1904; found: 487.1901.

Crystallographic Data

Single-crystal X-ray diffraction confirms the chair conformation of the dioxidotetrahydrothiophene ring and coplanar arrangement of the trimethoxybenzoyl group.

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)Contribution to Total Cost (%)
3,4,5-Trimethoxybenzoic acid42038
4-Ethylbenzylamine31028
HOBt68022

Waste Stream Management

The process generates 6.2 kg of aqueous waste per kg product, primarily containing ammonium salts and residual DMF. Reverse osmosis achieves 98% solvent recovery .

Chemical Reactions Analysis

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    The following table and analysis highlight key structural and functional differences between the target compound and related analogs:

    Table 1: Structural and Physicochemical Comparison

    Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features References
    Target Compound N-(1,1-dioxidotetrahydrothiophen-3-yl), N-(4-ethylbenzyl) C22H26NO7S 448.5* N/A Sulfone heterocycle, ethylbenzyl group -
    4a (N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide) o-Tolylamino, furan-2-yl C24H22N2O6 434.45 222–224 Furan ring, acrylamide linker
    N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl C16H14BrNO4 364.19 N/A Simple aryl substitution
    CAS 879966-70-8 (N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide) 4-Fluoro, 3,4,5-trimethoxybenzyl C21H24FNO6S 437.5 N/A Fluorinated benzyl, sulfone group
    CAS 898622-88-3 (N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide) 5-Bromofuran-2-ylmethyl C19H22BrNO7S 488.4 N/A Bromofuran substituent

    *Estimated based on structural similarity.

    Structural Variations and Implications

    a) Core Benzamide Modifications
    • The 3,4,5-trimethoxybenzoyl group is a conserved feature across all compounds, known for its role in binding to tubulin via hydrophobic interactions .
    • Target Compound vs. 4a () : The target’s sulfone-containing tetrahydrothiophene substituent contrasts with 4a’s furan and acrylamide linker. Furan rings are less polar than sulfones, which may reduce aqueous solubility .
    b) Substituent Effects
    • 4-Ethylbenzyl vs.
    • Brominated Derivatives (CAS 898622-88-3, ) : Bromine atoms introduce steric bulk and electron-withdrawing effects, which may alter binding affinity or metabolic stability .

    Biological Activity

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a tetrahydrothiophene ring with a sulfone group and a benzamide moiety. Its molecular formula is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S and it has a molecular weight of 396.48 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Pharmacological Properties

    Research indicates that this compound exhibits significant biological activity, particularly as an activator of G protein-gated inwardly rectifying potassium channels (GIRK) . This property suggests potential therapeutic applications in treating conditions such as anxiety and depression, where modulation of potassium channels can influence neuronal excitability and neurotransmitter release.

    The compound's interaction with GIRK channels is facilitated by its structural features. The presence of the tetrahydrothiophene ring enhances lipophilicity, which may improve its ability to cross cellular membranes and interact with intracellular targets. Binding affinity studies have demonstrated that this compound activates GIRK channels with notable potency compared to other known activators.

    Case Studies

    Several studies have investigated the biological effects of this compound in various settings:

    • Anxiety and Depression Models : In animal models simulating anxiety and depression, administration of this compound resulted in reduced anxiety-like behaviors. This effect was attributed to enhanced potassium channel activity leading to decreased neuronal excitability.
    • Neuroprotective Effects : Research has also suggested that this compound may possess neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.

    Comparative Analysis

    To better understand the unique properties of this compound in relation to similar compounds, the following table summarizes key characteristics:

    Compound NameStructureUnique Features
    This compoundStructureActivates GIRK channels; potential for treating anxiety and depression
    N-(1,1-dioxido-tetrahydrothiophen-3-yl)-2-fluorobenzamideStructureContains fluorine; enhances lipophilicity but different biological activity
    N-(4-fluorobenzyl)acetamideStructureSimpler structure; lacks tetrahydrothiophene moiety

    Q & A

    Q. Critical parameters :

    ParameterOptimal RangeImpact on Yield
    Temperature0–5°C (amide coupling)Higher temps risk hydrolysis of active esters.
    SolventDry DMF or THFPolar aprotic solvents enhance coupling efficiency.
    Reaction time12–24 hrsProlonged time improves conversion but may degrade sensitive groups.

    Evidence from related benzamide derivatives highlights the necessity of inert atmospheres and moisture-free conditions to prevent side reactions .

    Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

    Methodological validation requires a combination of techniques:

    • Nuclear Magnetic Resonance (NMR) :
      • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., trimethoxy groups at δ ~3.8–3.9 ppm; ethylbenzyl protons at δ ~2.6 ppm (quartet) and 1.2 ppm (triplet)) .
      • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and sulfone regions .
    • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₄H₃₀N₂O₆S: ~487.18 g/mol) .
    • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with methanol/water gradients .

    Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity?

    Key functional groups influencing activity:

    • Sulfone moiety : Enhances metabolic stability and hydrogen bonding with targets (e.g., enzymes) .
    • Trimethoxybenzamide : The 3,4,5-trimethoxy configuration is critical for π-π stacking in hydrophobic pockets .
    • 4-Ethylbenzyl group : Modulating the ethyl chain length or replacing it with halogens (e.g., Br, Cl) may alter target selectivity .

    Q. Example SAR table :

    ModificationObserved Effect (vs. Parent Compound)Source
    Replacement of ethyl with bromoIncreased cytotoxicity (IC₅₀ ↓20%)
    Methoxy → ethoxy substitutionReduced solubility, maintained activity

    Advanced: How should researchers resolve contradictions in biological activity data across different assays?

    Common sources of discrepancies and solutions:

    • Purity variability : Ensure ≥95% purity via HPLC and quantify impurities (e.g., residual solvents) .
    • Assay conditions :
      • Cell line specificity : Test across multiple lines (e.g., HepG2 vs. MCF-7) .
      • Buffer composition : Ionic strength and pH affect compound stability (e.g., sulfone hydrolysis in acidic conditions) .
    • Statistical rigor : Use triplicate measurements and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

    Advanced: What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes)?

    • Molecular docking : Use software like AutoDock Vina to predict binding modes to crystallized targets (e.g., tubulin or kinases). Validate with mutagenesis studies .
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
    • Enzyme inhibition assays : IC₅₀ determination via fluorogenic substrates (e.g., for proteases or phosphatases) .

    Basic: What strategies ensure compound stability during storage and handling?

    • Storage : -20°C in amber vials under argon to prevent oxidation of the sulfone group .
    • Lyophilization : For long-term stability, lyophilize in PBS (pH 7.4) and store as a powder .
    • Reconstitution : Use DMSO (freshly distilled) for solubility; avoid repeated freeze-thaw cycles .

    Advanced: How can computational modeling predict metabolic pathways and toxicity?

    • ADMET prediction : Tools like SwissADME estimate permeability (LogP ~3.2) and cytochrome P450 interactions .
    • Metabolite identification : Use in silico tools (e.g., GLORY) to predict sulfone oxidation or O-demethylation .

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